molecular formula C20H36S3 B14449171 4-Heptadecyl-1,3-dithiole-2-thione CAS No. 79196-29-5

4-Heptadecyl-1,3-dithiole-2-thione

Cat. No.: B14449171
CAS No.: 79196-29-5
M. Wt: 372.7 g/mol
InChI Key: JLYAOFBZLYGGHN-UHFFFAOYSA-N
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Description

4-Heptadecyl-1,3-dithiole-2-thione is a sulfur-rich heterocyclic compound characterized by a 1,3-dithiole-2-thione core substituted with a heptadecyl (C₁₇H₃₅) chain at the 4-position. This long alkyl chain confers unique solubility and self-assembly properties, making it relevant in materials science, particularly for organic semiconductors and charge-transfer complexes . For example, 4-(2-hydroxyethylthio)-5-(methylthio)-1,3-dithiole-2-thione was synthesized via reactions with cesium hydroxide and bromoethanol , suggesting that similar methods could be adapted for introducing the heptadecyl group.

Properties

CAS No.

79196-29-5

Molecular Formula

C20H36S3

Molecular Weight

372.7 g/mol

IUPAC Name

4-heptadecyl-1,3-dithiole-2-thione

InChI

InChI=1S/C20H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-22-20(21)23-19/h18H,2-17H2,1H3

InChI Key

JLYAOFBZLYGGHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CSC(=S)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptadecyl-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with long-chain alkyl halides under reflux conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Heptadecyl-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituent(s) Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
This compound 4-Heptadecyl (C₁₇H₃₅) ~480 (estimated) Not reported ~1.3 (estimated)
4,5-Bis(ethylthio)-1,3-dithiole-2-thione 4,5-Ethylthio (C₂H₅S) 254.48 340.1 ± 52.0 1.40 ± 0.1
4,5-Ethylenedithio-1,3-dithiole-2-thione 4,5-Ethylenedithio (cyclic) ~238 (estimated) Not reported ~1.45 (estimated)

Key Observations :

  • Alkyl Chain Length: The heptadecyl substituent significantly increases molar mass and hydrophobicity compared to shorter alkyl or cyclic substituents. This enhances solubility in nonpolar solvents but may reduce crystallinity .
  • Thermal Stability : Compounds with shorter alkyl chains (e.g., ethylthio) exhibit higher predicted boiling points (340°C), whereas bulkier substituents like heptadecyl may lower volatility due to stronger intermolecular van der Waals forces .

Research Findings and Trends

  • Synthetic Yields : Alkylation reactions (e.g., introducing hydroxyethylthio groups) achieve high yields (~98%), whereas iodination steps (e.g., compound 5 synthesis) show moderate efficiency (57%) .
  • Spectroscopic Consistency : Ethylenedithio derivatives synthesized via cycloaddition match authentic samples in NMR and IR spectra, confirming structural fidelity .
  • Mechanistic Insights: The reactivity of 1,3-dithiole-2-thione derivatives with electrophiles (e.g., TsCl, bromoethanol) underscores the nucleophilic character of the sulfur-rich core .

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